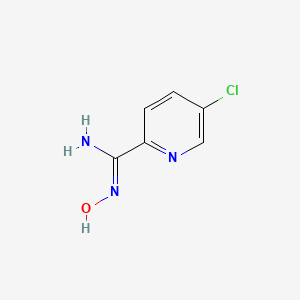
5-Chloro-N-hydroxypicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N’-hydroxypyridine-2-carboximidamide is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a hydroxyl group, along with a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N’-hydroxypyridine-2-carboximidamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method includes the reaction of 5-chloro-2-hydroxypyridine with appropriate reagents to introduce the carboximidamide functionality. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-chloro-N’-hydroxypyridine-2-carboximidamide may involve large-scale chlorination processes followed by the introduction of the carboximidamide group using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N’-hydroxypyridine-2-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-chloro-N’-hydroxypyridine-2-carboximidamide
Scientific Research Applications
5-chloro-N’-hydroxypyridine-2-carboximidamide has been extensively studied for its applications in scientific research. Some of the key areas include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology: In biological research, the compound is studied for its potential effects on biological systems. It is used in assays to understand its interaction with enzymes and other biomolecules.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Researchers are investigating its potential therapeutic effects and mechanisms of action.
Industry: In industrial applications, 5-chloro-N’-hydroxypyridine-2-carboximidamide is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. The pathways involved in its mechanism of action include inhibition or activation of enzymatic reactions, modulation of signaling pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-chloro-N’-hydroxypyridine-2-carboximidamide include:
- 5-chloro-2-hydroxypyridine
- 6-chloro-2-hydroxypyridine
- 5-chloro-3-hydroxypyridine
- 2-chloro-5-methoxypyridine
Uniqueness
5-chloro-N’-hydroxypyridine-2-carboximidamide is unique due to its specific substitution pattern and functional groups This uniqueness gives it distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
5-chloro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI Key |
XXCHVPFWISBFAU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Cl)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


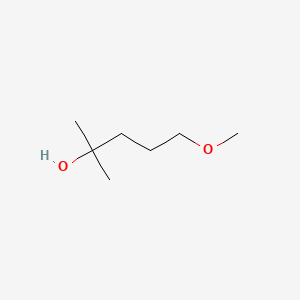

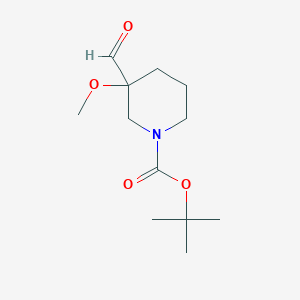
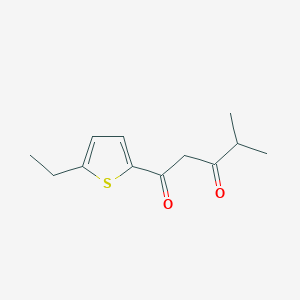
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)

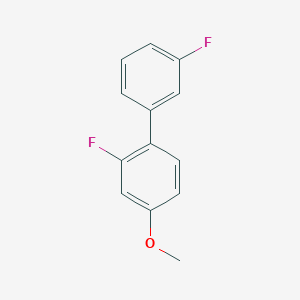
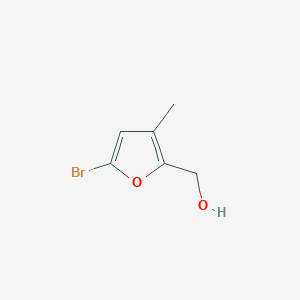
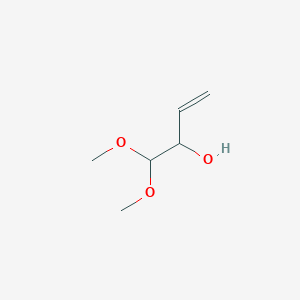

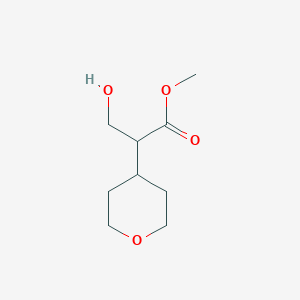
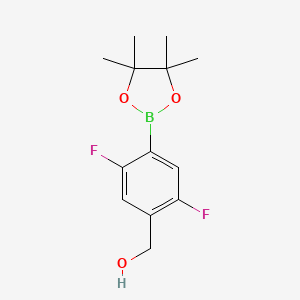
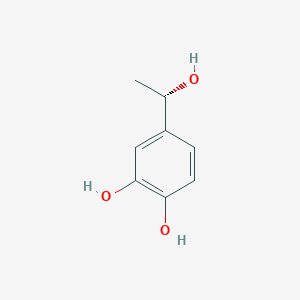
![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
